Pitolisant

Descripción general

Descripción

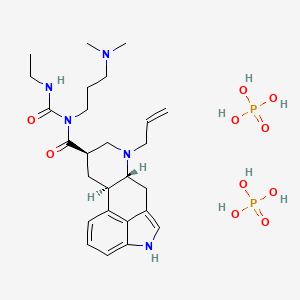

Pitolizant es un medicamento utilizado principalmente para el tratamiento de la somnolencia excesiva diurna en adultos con narcolepsia. Es un antagonista y agonista inverso del receptor de histamina 3, lo que significa que bloquea e invierte la acción de la histamina en el receptor de histamina 3. Este compuesto mejora la actividad de las neuronas histaminérgicas en el cerebro, lo que ayuda a mejorar la vigilia .

Aplicaciones Científicas De Investigación

El pitolizant tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones del receptor de histamina y desarrollar nuevos antagonistas del receptor de histamina.

Biología: Se investiga por sus efectos sobre las neuronas histaminérgicas y su posible papel en la modulación de diversos procesos biológicos.

Medicina: Se utiliza principalmente para tratar la narcolepsia y la somnolencia excesiva diurna. .

Safety and Hazards

Direcciones Futuras

Pitolisant may decrease your sleepiness, but it will not cure your sleep disorder. It may take 8 weeks or longer before you feel the full benefit of this compound . The therapeutic effectiveness of this compound was comparable to that of modafinil . Several histamine-3 receptor antagonists are currently in development for a variety of clinical indications .

Mecanismo De Acción

El pitolizant ejerce sus efectos actuando como un antagonista y agonista inverso en el receptor de histamina 3. Este receptor está involucrado en la regulación de la liberación de histamina en el cerebro. Al bloquear e invertir la acción de la histamina en este receptor, el pitolizant mejora la actividad de las neuronas histaminérgicas, lo que lleva a un aumento de la vigilia y la alerta . Los objetivos moleculares y las vías involucradas incluyen el receptor de histamina 3 y las vías de señalización posteriores que regulan la liberación de neurotransmisores y la actividad neuronal .

Análisis Bioquímico

Biochemical Properties

Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .

Cellular Effects

This compound influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . This compound’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .

Molecular Mechanism

At the molecular level, this compound acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . This compound’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time . Studies have demonstrated that this compound maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with this compound has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that this compound remains effective and stable over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of this compound from the body .

Transport and Distribution

Following oral administration, this compound is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . This compound’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that this compound reaches its target sites, including the brain, to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, this compound influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of this compound is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de clorhidrato de pitolizant involucra varios pasos, comenzando con piperidina y 1-bromo-3-cloropropano. El proceso es económicamente eficiente y fácilmente escalable para la producción industrial . La ruta sintética general incluye:

Alquilación: La piperidina se hace reaccionar con 1-bromo-3-cloropropano para formar un intermedio.

Sustitución: El intermedio se hace reaccionar con bromuro de 4-clorofenil magnesio para formar el producto final.

Purificación: El producto final se purifica y se convierte en su forma de sal de clorhidrato.

Métodos de Producción Industrial

La producción industrial del clorhidrato de pitolizant sigue la misma ruta sintética pero a mayor escala. El proceso está diseñado para ser rentable y eficiente, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El pitolizant sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El pitolizant puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del pitolizant, lo que podría alterar sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la síntesis y modificación del pitolizant.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los compuestos organometálicos se utilizan comúnmente en reacciones de sustitución.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados oxidados, mientras que las reacciones de sustitución pueden producir diferentes análogos sustituidos del pitolizant .

Comparación Con Compuestos Similares

Compuestos Similares

Modafinilo: Otro medicamento utilizado para tratar la narcolepsia y la somnolencia excesiva diurna. A diferencia del pitolizant, el modafinilo actúa principalmente sobre el transportador de dopamina.

Oxibato de sodio: Se utiliza para tratar la narcolepsia con cataplejía. Funciona modulando los receptores del ácido gamma-aminobutírico (GABA).

Metilfenidato: Se utiliza comúnmente para el trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia.

Unicidad del Pitolizant

El pitolizant es único en su mecanismo de acción como antagonista y agonista inverso del receptor de histamina 3. Este mecanismo distinto le permite mejorar la actividad histaminérgica en el cerebro, que es diferente de los mecanismos de otros medicamentos utilizados para indicaciones similares .

Propiedades

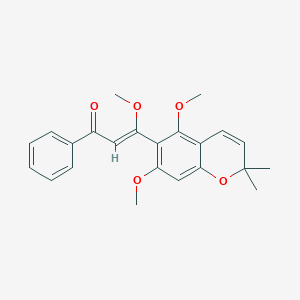

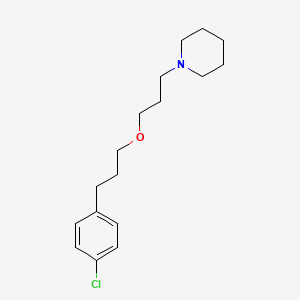

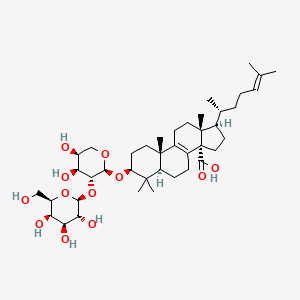

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACHAUCXXVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957654 | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

362665-56-3 | |

| Record name | Pitolisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitolisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOLISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]

A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]

A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []

A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.

A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.

A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]

A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []

A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []

A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]

A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)

![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)

![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)

![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)